1,6,7,10-Tetramethylfluoranthene

Übersicht

Beschreibung

1,6,7,10-Tetramethylfluoranthene (TMFA) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in scientific research due to its unique properties. TMFA is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. It is a potent fluorescent compound that emits green light under ultraviolet (UV) light. TMFA has been synthesized using various methods, and its applications in scientific research are diverse.

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 1,6,7,10-Tetramethylfluoranthene Applications

1,6,7,10-Tetramethylfluoranthene is a chemical compound with potential applications across various scientific fields. Below is a detailed analysis of its unique applications, each within its own dedicated section.

Organic Solar Cells (OSCs): 1,6,7,10-Tetramethylfluoranthene has been studied as a non-fullerene acceptor in OSCs . Its high absorption range and suitable band gap make it compatible with poly(3-hexylthiophene-2,5-diyl) (P3HT) as a donor. This compatibility is crucial for the efficiency of OSCs, where this compound has demonstrated a power conversion efficiency of up to 0.71% .

Wirkmechanismus

Target of Action

The primary target of 1,6,7,10-Tetramethylfluoranthene (FLR) is the optical absorption in organic semiconductors . This compound acts as a non-fullerene electron acceptor when blended with poly(3-hexylthiophene) (P3HT), an electron donor .

Mode of Action

The absorption by the semiconductors generates excitons, which dissociate into free charge carriers, resulting in energy conversion . The FLR-P3HT blend shows efficient charge separation from the donor and acceptor .

Biochemical Pathways

The charge generation in the P3HT:FLR blend proceeds on a picosecond (ps) time scale, which implies good intermixing of the components . The non-halogenated solvents influence this aggregation behavior and higher conjugation lengths with higher photoluminescence quenching contribute to the higher charge generation .

Result of Action

The enhanced polaron population in P3HT with the addition of FLR illustrates the importance of this acceptor material in the blend . The conventional OSC device structure employing a blend of P3HT:FLR gives a power conversion efficiency (PCE) of up to 0.71% with an open circuit voltage (VOC) of 0.52 V and a fill factor (FF) of 44.89% .

Action Environment

The action, efficacy, and stability of 1,6,7,10-Tetramethylfluoranthene are influenced by environmental factors such as the type of solvent used. For instance, non-halogenated solvents have been shown to influence the aggregation behavior of the compound . Furthermore, the significant stability of the device, even after 60 hours in open air, demonstrates that this molecule shows promising output .

Eigenschaften

IUPAC Name |

1,6,7,10-tetramethylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-11-5-6-12(2)17-16(11)18-13(3)7-9-15-10-8-14(4)19(17)20(15)18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKKYAYAELBEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)C3=C(C=CC4=C3C2=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568945 | |

| Record name | 1,6,7,10-Tetramethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6,7,10-Tetramethylfluoranthene | |

CAS RN |

138955-77-8 | |

| Record name | 1,6,7,10-Tetramethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

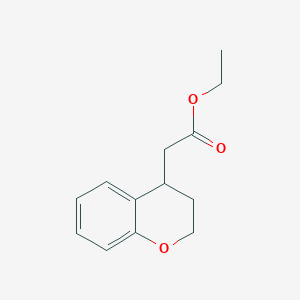

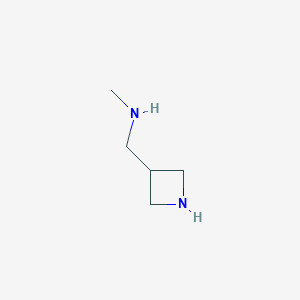

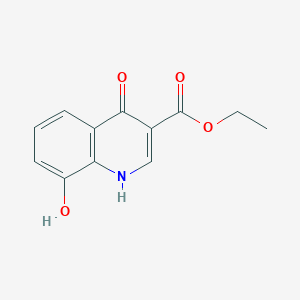

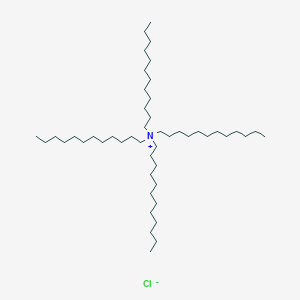

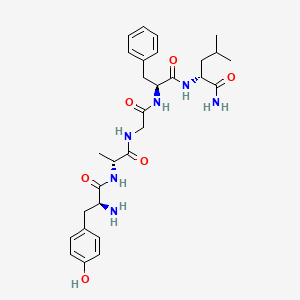

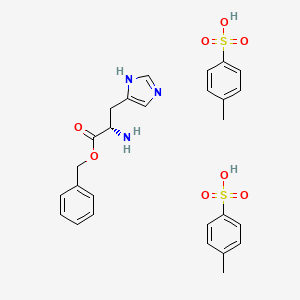

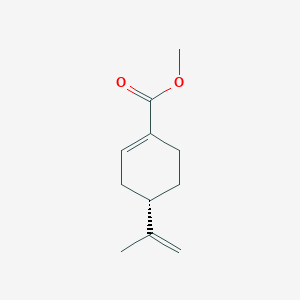

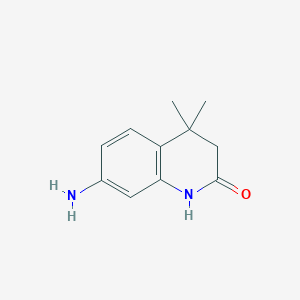

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)

![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)

![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)

![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)